1-(Trimethylsiloxy)cyclopentene

Nucleophilicity quantification Silyl enol ether reactivity Physical organic chemistry

1-(Trimethylsiloxy)cyclopentene (CAS 19980-43-9), systematically named cyclopenten-1-yloxy(trimethyl)silane, is a cyclic silyl enol ether derived from cyclopentanone. It is a colorless to light yellow clear liquid with a molecular formula of C₈H₁₆OSi and a molecular weight of 156.30 g·mol⁻¹.

Molecular Formula C8H16OSi
Molecular Weight 156.3 g/mol
CAS No. 19980-43-9
Cat. No. B011397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsiloxy)cyclopentene
CAS19980-43-9
Molecular FormulaC8H16OSi
Molecular Weight156.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CCCC1
InChIInChI=1S/C8H16OSi/c1-10(2,3)9-8-6-4-5-7-8/h6H,4-5,7H2,1-3H3
InChIKeyUBMYYGXGMPGCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trimethylsiloxy)cyclopentene (CAS 19980-43-9): Procurement-Relevant Chemical Profile


1-(Trimethylsiloxy)cyclopentene (CAS 19980-43-9), systematically named cyclopenten-1-yloxy(trimethyl)silane, is a cyclic silyl enol ether derived from cyclopentanone [1]. It is a colorless to light yellow clear liquid with a molecular formula of C₈H₁₆OSi and a molecular weight of 156.30 g·mol⁻¹ [1]. Commercial material is typically supplied at 97% purity, with a boiling point of 45 °C at 11 mmHg, a density of 0.878 g·mL⁻¹ at 25 °C, and a flash point of 36 °C (closed cup) . This compound functions as a protected enolate equivalent, serving as a nucleophilic reagent in C–C bond-forming reactions, cycloadditions, and as a precursor to cyclopentenone derivatives .

Why 1-(Trimethylsiloxy)cyclopentene Cannot Be Assumed Interchangeable with Other Cyclic Silyl Enol Ethers


Cyclic trimethylsilyl enol ethers exhibit ring-size-dependent nucleophilicity, conformational rigidity, and cycloadduct stability that directly impact synthetic outcomes. Quantified Mayr nucleophilicity parameters differ by over an order of magnitude between the cyclopentene and cyclohexene analogs [1]. Furthermore, ketene cycloadducts derived from the cyclohexene analog undergo spontaneous ring-opening, whereas the corresponding cyclopentene-derived bicyclic adducts are isolable by distillation [2]. These non-linear structure–reactivity relationships mean that substituting one ring-size analog for another can lead to reaction failure, low yields, or intractable product mixtures, making informed selection of the specific cyclopentene-derived silyl enol ether critical for reproducible synthesis.

Quantitative Differentiation Evidence for 1-(Trimethylsiloxy)cyclopentene vs. Ring-Size Analogs


Mayr Nucleophilicity Parameter N: 1.36 Log Units Higher Than 1-(Trimethylsiloxy)cyclohexene

In dichloromethane at 20 °C, 1-(trimethylsiloxy)cyclopentene exhibits a Mayr nucleophilicity parameter N of 6.57 (sN = 0.93), compared to N = 5.21 (sN = 1.00) for 1-(trimethylsiloxy)cyclohexene, both determined against the same benzhydrylium reference electrophile system [1][2]. The ΔN of 1.36 corresponds to a factor of approximately 23 in relative nucleophilicity (10^ΔN ≈ 23). The cyclopentene derivative is also only marginally less nucleophilic than 1-(trimethylsiloxy)cycloheptene (N = 6.62, sN = 1.00, determined with a single electrophile and an estimated sN [3]).

Nucleophilicity quantification Silyl enol ether reactivity Physical organic chemistry

Ketene Cycloadduct Stability: Isolable Cyclopentene-Derived Bicyclic Adduct vs. Unstable Cyclohexene-Derived Adduct

In the [2+2] cycloaddition of dichloroketene with trimethylsilyl enol ethers, the bicyclic cycloadduct derived from 1-(trimethylsiloxy)cyclopentene is thermally stable and can be isolated by distillation. In contrast, the corresponding adduct from 1-(trimethylsiloxy)cyclohexene undergoes spontaneous ring-opening under the same conditions, attributed to conformational flexibility of the fused cyclohexene ring allowing σ-bond cleavage [1]. Similarly, methylchloroketene–cyclopentene cycloadducts were isolated and characterized, whereas the cyclohexene-derived system could not be obtained as a stable product.

Ketene cycloaddition Bicyclic lactone stability Conformational analysis

Physical Handling Properties: Lower Boiling Point (45 °C/11 mmHg) and Flash Point (36 °C) vs. Cyclohexene Analog (67–68 °C/16 Torr; Flash Point 42 °C)

1-(Trimethylsiloxy)cyclopentene distills at 45 °C at 11 mmHg (lit.) with a closed-cup flash point of 36 °C . By comparison, 1-(trimethylsiloxy)cyclohexene boils at 67–68 °C at 16 Torr and has a flash point of 42 °C [1]. The approximately 22 °C lower boiling point (under comparable reduced pressure) enables gentler distillative purification, reducing the risk of thermal degradation or premature deprotection of the acid-labile trimethylsilyl group during isolation.

Purification by distillation Physical property comparison Laboratory handling

Established Synthesis Protocol with High Crude Yield and Defined Purification Method

A robust, scalable preparation of 1-(trimethylsiloxy)cyclopentene from cyclopentanone and chlorotrimethylsilane in DMF with triethylamine has been reported, yielding the crude TMS enol ether in essentially quantitative conversion (crude mass recovery consistent with >90% yield), with the primary impurity being residual triethylamine (10–15%) [1]. The compound is commercially available at 97% purity (GC), and a documented purification protocol—dissolving in pentane, washing with cold aqueous NaHCO₃, drying, and distillation—provides NMR-pure material . While analogous procedures exist for the cyclohexene congener, the lower boiling point of the cyclopentene derivative simplifies the final distillation step.

Enol silylation Synthetic methodology Quality control

Application Scenarios Where 1-(Trimethylsiloxy)cyclopentene Provides Documented Advantages


Enolate Alkylation and Michael Addition Requiring High Nucleophilicity

When a synthetic sequence calls for the alkylation or Michael addition of a cyclopentanone-derived enolate to a weakly electrophilic partner, 1-(trimethylsiloxy)cyclopentene is the preferred masked enolate due to its N parameter of 6.57 (vs. 5.21 for the cyclohexene analog), offering a 23-fold rate advantage [1]. This translates to higher yields under milder conditions, as demonstrated in TiCl₄-mediated tert-alkylation of ketones (Org. Synth. procedure yielding 60–62% of 2-tert-pentylcyclopentanone) [2].

Ketene [2+2] Cycloaddition for Stable Bicyclic Lactone Intermediates

In the synthesis of bicyclic γ-lactones via ketene–enol ether cycloaddition, only 1-(trimethylsiloxy)cyclopentene yields a thermally stable, isolable cycloadduct; the cyclohexene-derived analog is unstable and undergoes ring-opening during workup [1]. This makes the cyclopentene derivative the sole viable choice for routes relying on dichloroketene or methylchloroketene cycloaddition to construct the bicyclo[3.2.0]heptanone framework.

Precursor to Cyclopent-2-enone in Natural Product and Prostaglandin Synthesis

1-(Trimethylsiloxy)cyclopentene can be catalytically dehydrosilylated to cyclopent-2-enone using Pd/SiO₂ and oxygen [1], providing direct access to the cyclopentenone motif that is central to prostaglandin, jasmonoid, and numerous terpenoid natural product syntheses. The lower boiling point (45 °C/11 mmHg vs. 67–68 °C for the cyclohexene analog) facilitates removal of unreacted starting material from the product mixture without thermal degradation.

Fluorescent Brightener Intermediate and Materials Chemistry

1-(Trimethylsiloxy)cyclopentene is specifically utilized in the preparation of fluorescent brighteners [1], an industrial application niche where the cyclopentene ring geometry and the hydrolytically labile trimethylsiloxy protecting group are required for the targeted fluorophore assembly. Ring-size analogs are not documented in this application context, suggesting functional specificity.

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